(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine: is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both the triazole and pyridine rings in its structure makes it a versatile scaffold for drug discovery and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine typically involves the formation of the triazolopyridine core followed by the introduction of the pentan-2-yl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring. Subsequent alkylation or amination reactions introduce the pentan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine
- 2,2’-Bipyridine : A symmetrical bipyridine used as a ligand in coordination chemistry .
- Pyrazinamide : An anti-tubercular agent with a similar heterocyclic structure .
Uniqueness
What sets this compound apart is its specific combination of the triazole and pyridine rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-3-6-10(2)13-9-12-15-14-11-7-4-5-8-16(11)12/h4-5,7-8,10,13H,3,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZIPPYAKJFVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=NN=C2N1C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.